4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide
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Overview
Description
Chemical Reactions Analysis
PMID25991433-Compound-G1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25991433-Compound-G1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of epoxide hydrolase 2 and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of epoxide hydrolase 2 in cellular processes and its potential as a therapeutic target.
Medicine: It is being explored as a potential treatment for inflammation-driven diseases such as arthritis, acute pancreatitis, and sepsis.
Mechanism of Action
The mechanism of action of PMID25991433-Compound-G1 involves the inhibition of epoxide hydrolase 2 (EPHX2). This enzyme is responsible for the hydrolysis of epoxides to their corresponding diols, which are less biologically active. By inhibiting this enzyme, PMID25991433-Compound-G1 increases the levels of epoxides, which have anti-inflammatory properties. The molecular targets and pathways involved include the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators .
Comparison with Similar Compounds
PMID25991433-Compound-G1 can be compared with other similar compounds that inhibit epoxide hydrolase 2. Some of these similar compounds include:
Compound G2: Another inhibitor of epoxide hydrolase 2 with similar anti-inflammatory properties.
Compound G3: A structurally related compound that also inhibits epoxide hydrolase 2 and exhibits anti-inflammatory activity.
The uniqueness of PMID25991433-Compound-G1 lies in its specific molecular structure and its potential therapeutic applications in inflammation-driven diseases.
Properties
Molecular Formula |
C15H20N6O |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
4-anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H20N6O/c1-21(2)9-8-17-15-18-10-12(13(16)22)14(20-15)19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,16,22)(H2,17,18,19,20) |
InChI Key |
GTNNAVLREWBUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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